molecular formula C23H27N3O4S2 B2476328 (Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 850909-86-3

(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2476328
CAS No.: 850909-86-3
M. Wt: 473.61
InChI Key: XCMMXDMUWKJVNK-VHXPQNKSSA-N
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Description

This compound features a benzothiazole core substituted with an ethoxy group at position 6 and an ethyl group at position 2. The Z-configuration of the imine bond is stabilized by conjugation with the aromatic system. Its molecular formula is C₂₃H₂₆N₃O₄S₂, with a molecular weight of 496.6 g/mol (calculated).

Properties

IUPAC Name

N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-3-26-20-13-10-18(30-4-2)16-21(20)31-23(26)24-22(27)17-8-11-19(12-9-17)32(28,29)25-14-6-5-7-15-25/h8-13,16H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMMXDMUWKJVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N2O2SS\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}\text{S}

Key Features:

  • Functional Groups : The compound features a thiazole ring, a benzamide moiety, and a piperidine sulfonamide group.
  • Molecular Weight : Approximately 356.47 g/mol.
  • Kappa Opioid Receptor Modulation : Preliminary studies indicate that compounds similar to this compound may interact with kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation .
  • P2X3 Receptor Inhibition : This compound has been suggested to inhibit the P2X3 receptor, a protein involved in nociception and pain signaling pathways. Research indicates that P2X3 antagonists can reduce pain responses in various animal models .

Pain Relief

Research has shown that compounds targeting KOR and P2X3 receptors can exhibit significant analgesic effects. In rodent models, administration of similar benzamide derivatives resulted in reduced pain sensitivity during inflammatory conditions .

Anticancer Potential

The structure of this compound suggests potential activity against certain cancer cell lines. Compounds with similar thiazole structures have demonstrated cytotoxic effects on various cancer cells, suggesting possible antitumor activity through apoptosis induction .

Case Studies

  • Analgesic Efficacy : A study investigated the analgesic properties of related compounds in mice subjected to formalin-induced pain. The results indicated that administration of these compounds significantly reduced pain scores compared to controls, highlighting their potential as effective analgesics .
  • Antitumor Activity : In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that thiazole-based compounds could inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Summary of Biological Activities

Biological ActivityMechanismModelReference
Analgesic EffectKOR ModulationRodent
Pain Sensitivity ReductionP2X3 InhibitionRodent
Antitumor ActivityApoptosis InductionMCF-7, HeLa

Structure-Activity Relationship (SAR)

Compound StructureActivityReference
Thiazole-Benzamide DerivativesAnalgesic
Piperidine Sulfonamide VariantsAntitumor

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to (Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide. For instance, a series of substituted benzothiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves induction of apoptosis and inhibition of tubulin polymerization, leading to cell cycle arrest .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, making it effective against both bacterial and fungal strains. For example, studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Compounds with similar structures have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. The piperidine component may contribute to the modulation of neurotransmitter systems, providing potential therapeutic avenues for conditions such as Alzheimer's disease .

Case Studies

Case Study 1: Anticancer Evaluation
A study synthesized a series of benzothiazole derivatives similar to this compound and evaluated their cytotoxicity against various cancer cell lines using MTT assays. Compound variants demonstrated IC50 values ranging from 0.99 μM to higher concentrations depending on structural substitutions, highlighting the importance of molecular design in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Screening
In another investigation, a library of thiazole-containing compounds was screened for antimicrobial activity against standard bacterial strains. Results indicated that specific derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Benzothiazole Derivatives

(a) Azepane Sulfonamide Analog
  • Structure : 4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
  • Key Difference : Replacement of piperidine (6-membered ring) with azepane (7-membered ring).
  • Impact : Larger ring size may enhance lipophilicity and alter binding kinetics due to increased steric bulk. Molecular weight increases to 510.7 g/mol .
(b) Fluorinated Benzothiazole Analog
  • Structure : (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
  • Key Difference : Fluorine atom at position 4 of the benzothiazole replaces ethoxy.
  • Impact : Fluorine’s electronegativity improves metabolic stability and may enhance receptor affinity through hydrophobic interactions. Molecular weight: 485.5 g/mol .

STING Agonist Derivatives

  • Example : Compound 30b () includes a nitro group and tert-butyldimethylsilyl-protected hydroxypropoxy chain.
  • Key Difference : Complex carbamoyl and oxazole substituents replace the sulfonamide-piperidine system.
  • Impact: These modifications prioritize immunostimulatory activity (STING pathway activation) over antibacterial effects, highlighting functional group versatility in targeting distinct pathways .

Antibacterial Thiazole-Quinolinium Derivatives

  • Example: 4c1 () features a quinolinium core fused with a benzothiazole-morpholinopropyl group.
  • Key Difference: Positively charged quinolinium enhances membrane penetration, while morpholinopropyl improves solubility.
  • Impact : Demonstrated antibacterial activity (MIC < 1 µg/mL against S. aureus), suggesting that cationic moieties enhance efficacy against Gram-positive bacteria .

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